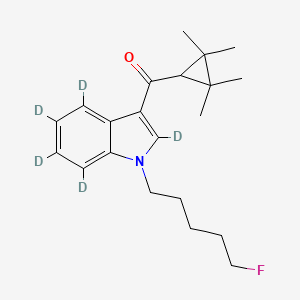
N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide: is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential antimicrobial and antifungal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of 5-(methylthio)-1,2,4-thiadiazole.
Reaction with Acetylating Agents: The thiadiazole derivative is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide.
Reaction Conditions: The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The product is typically purified using recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology:
Antimicrobial Agents: Exhibits antimicrobial activity against various bacterial and fungal strains.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Potential lead compound for developing new antimicrobial and antifungal drugs.
Therapeutic Agents: Investigated for its potential use in treating infections and other diseases.
Industry:
Agriculture: Used in the formulation of pesticides and fungicides.
Pharmaceuticals: Incorporated into various pharmaceutical formulations for its biological activities.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in bacterial and fungal metabolism, leading to the disruption of essential cellular processes.
Cell Membrane Disruption: Interacts with cell membranes, causing increased permeability and cell death.
Comparison with Similar Compounds
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but different position of the acetamide group.
N-(5-(ethylthio)-1,2,4-thiadiazol-3-yl)acetamide: Similar structure with an ethylthio group instead of a methylthio group.
Uniqueness:
Biological Activity: N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide exhibits unique antimicrobial and antifungal properties compared to its analogs.
Chemical Stability: The compound’s stability under various conditions makes it a valuable candidate for industrial applications.
Properties
CAS No. |
135767-46-3 |
|---|---|
Molecular Formula |
C5H7N3OS2 |
Molecular Weight |
189.251 |
IUPAC Name |
N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-5(10-2)11-8-4/h1-2H3,(H,6,8,9) |
InChI Key |
VAHLXZQSFONUID-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NSC(=N1)SC |
Synonyms |
Acetamide, N-[5-(methylthio)-1,2,4-thiadiazol-3-yl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)
![4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)](/img/structure/B591137.png)

![7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride](/img/structure/B591140.png)

![Spiro[2.3]hexane-1-carboxylic acid, 5-methylene-, methyl ester (9CI)](/img/new.no-structure.jpg)




